Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexyl group, and a methylamino group. This compound belongs to the class of substituted benzenes and is notable for its potential applications in medicinal chemistry and pharmaceuticals. The presence of the bromine atom enhances its reactivity, while the cyclohexyl group contributes to its lipophilicity, making it suitable for various biological interactions.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Further research is necessary to elucidate specific biological activities associated with this compound.
Several synthesis routes have been proposed for methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate:
These methods demonstrate the compound's accessibility through established organic synthesis techniques .
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate has potential applications in:
Interaction studies are essential for understanding how methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate interacts with biological targets. Preliminary studies may involve:
These studies will provide insights into its mechanism of action and therapeutic efficacy.
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-5-bromo-2-methylbenzoate | Amino group at position 3 | Lacks cyclohexyl group |
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | Nitro group instead of amino | Different reactivity due to nitro |
| Methyl 5-bromo-3-(oxan-4-ylamino)-2-methylbenzoate | Oxan group present | Alters solubility and bioactivity |
The uniqueness of methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate lies in its combination of halogen, cycloalkyl, and amino functionalities, which may lead to distinct biological activities compared to these similar compounds .
The IUPAC name for this compound is methyl 5-bromo-3-[cyclohexyl(methyl)amino]-2-methylbenzoate, reflecting its structural features:
Common synonyms include:
The compound is uniquely identified by CAS registry number 1403257-54-4, with molecular formula C₁₆H₂₂BrNO₂ and molecular weight 340.26 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CN(C1CCCCC1)C2=CC(=C(C(=C2)Br)C)C(=O)OC |
| InChI Key | Not explicitly provided |
| Purity (typical) | ≥95% (research-grade) |
The compound belongs to three structural classes:
First reported in synthetic pathways circa 2016, this compound emerged as an intermediate in medicinal chemistry. For example, US Patent US20160332969A1 (2016) describes its structural analogs in the synthesis of kinase inhibitors targeting cancer therapies . Its development aligns with trends in modular aromatic compounds for drug discovery, where bromine serves as a handle for further functionalization .
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is pivotal for:
Used in preparing candidates for:
The aromatic core and bulky substituents make it a candidate for: